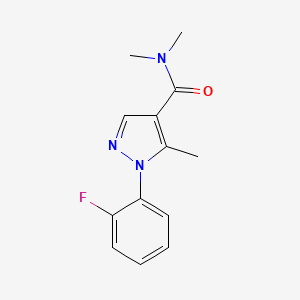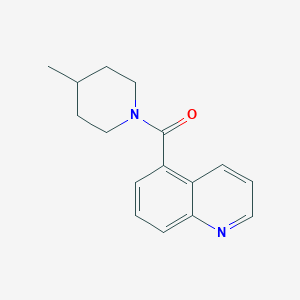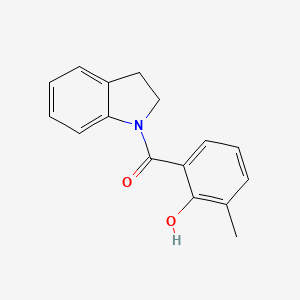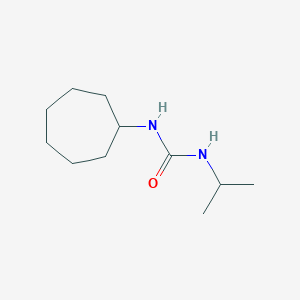
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMPM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential therapeutic properties in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a dopamine and norepinephrine reuptake inhibitor, which enhances the activity of these neurotransmitters in the brain. This results in an increase in mood, motivation, and cognitive function. (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has also been found to have analgesic properties, making it a potential alternative to traditional painkillers.
Wirkmechanismus
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances their activity. Dopamine is responsible for regulating mood, motivation, and reward, while norepinephrine is responsible for regulating attention and arousal. By enhancing the activity of these neurotransmitters, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function. It has also been found to have analgesic properties, making it a potential alternative to traditional painkillers. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, making it important to conduct further research to fully understand its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its cost-effectiveness and ease of synthesis. It has also been found to have potential therapeutic properties, making it a promising candidate for further research. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, which can limit its use in certain experiments. It is important to conduct further research to fully understand the advantages and limitations of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. One area of research is to fully understand its mechanism of action and how it affects the brain and body. Another area of research is to explore its potential therapeutic properties in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the potential cardiovascular and neurotoxic effects of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. Overall, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has promising potential as a novel psychoactive substance, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The product is then purified through recrystallization to obtain (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in its pure form. The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone is relatively simple and can be accomplished in a few steps, making it a cost-effective option for research purposes.
Eigenschaften
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-5-7-15(8-6-10)14(17)12-9-11(2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHXUGMXLCLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)





![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

